3-(3,4-difluorophenoxy)pyrrolidine
Description
3-(3,4-Difluorophenoxy)pyrrolidine (C₁₀H₁₁F₂NO) is a pyrrolidine derivative featuring a phenoxy group substituted with fluorine atoms at the 3- and 4-positions. Key structural attributes include:
- Molecular Formula: C₁₀H₁₁F₂NO
- SMILES: C1CNCC1OC2=CC(=C(C=C2)F)F
- InChIKey: UNGWMKHICJKPAM-UHFFFAOYSA-N . The hydrochloride salt (C₁₀H₁₂ClF₂NO, CAS 1184994-85-1) is a common derivative, with applications in medicinal chemistry and drug development .
Properties
CAS No. |
946727-09-9 |
|---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenoxy)pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(3,4-Difluorophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenoxy)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and difluorophenoxy group can interact with specific sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₁Cl₂NO (hydrochloride form: C₁₀H₁₂Cl₂NO)
- CAS : 817187-08-9
- Key Differences: Chlorine substituents (vs. fluorine) enhance lipophilicity and may alter toxicity profiles.
(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₂FNO·HCl
- CAS : 1314419-67-4
- Key Differences : A single fluorine at the 4-position reduces steric hindrance compared to the 3,4-difluoro analog. The (R)-stereochemistry may influence receptor binding in chiral environments .
3-(3,5-Difluorophenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₀H₁₁F₂NO (hydrochloride form: C₁₀H₁₂ClF₂NO)
- InChIKey : WODHJUHQHBRQHF-UHFFFAOYSA-N
- Key Differences: Fluorine substitution at 3,5-positions (vs.
Stability and Reactivity Insights
- Fluorine vs. Chlorine Effects : Fluorine’s strong electronegativity increases the stability of the aryl ether bond compared to chlorine, reducing susceptibility to hydrolysis .
- Oxidative Degradation: Model compounds with 3,5-difluorophenoxy groups (e.g., lignin derivatives) undergo oxidative cleavage under alkaline conditions, suggesting that substitution patterns influence degradation pathways .
Patent and Industrial Relevance
- 3-(3,4-Difluorophenoxy)pyrrolidine: Cited in 2 patents, indicating interest in its use as a building block for kinase inhibitors or neuroactive agents .
- 3-(3,5-Difluorophenoxy)pyrrolidine: Higher patent activity (3 patents) suggests broader applicability in drug discovery .
- Synthetic Routes : Analogous compounds (e.g., EP 4 374 877 A2) are synthesized via condensation of pyrrolidine esters with fluorinated benzaldehydes, highlighting scalable methodologies .
Biological Activity
3-(3,4-Difluorophenoxy)pyrrolidine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,4-difluorophenoxy group, with the molecular formula . The presence of two fluorine atoms enhances its lipophilicity and metabolic stability , making it a promising candidate for drug development. The difluorophenoxy group plays a critical role in modulating the compound's reactivity and biological activity.
Research indicates that this compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby modulating their activity. This interaction is crucial for its potential therapeutic roles in various conditions, including neurodegenerative disorders and mood disorders such as depression and anxiety.
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on various enzymes. The following table summarizes some key findings regarding its enzyme inhibition properties:
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 2.5 | Binds to the active site, blocking substrate access |
| Phosphodiesterase (PDE) | Non-competitive | 1.8 | Alters enzyme conformation, reducing activity |
| Acetylcholinesterase | Mixed | 0.5 | Binds both at the active site and allosterically |
These interactions highlight the compound's potential as a therapeutic agent in inflammatory diseases and neurodegenerative conditions.
Neuroprotective Effects
Studies suggest that compounds with similar structures exhibit neuroprotective effects. For instance, this compound has been linked to mechanisms that may protect neuronal cells from apoptosis and oxidative stress. This property is particularly relevant for developing treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Neuroprotective Study : A study investigating the neuroprotective effects of this compound demonstrated that it significantly reduced neuronal cell death in vitro models exposed to oxidative stress. The compound enhanced cell viability by modulating pathways associated with apoptosis and inflammation.
- Antimicrobial Activity : Another research effort assessed the compound's ability to inhibit biofilm formation in Staphylococcus aureus. Results indicated that it could effectively disrupt biofilm integrity, suggesting potential applications in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
